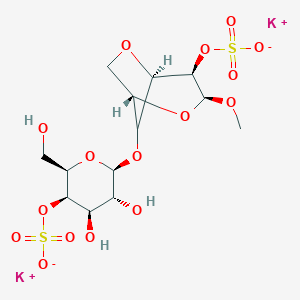![molecular formula C6H9NO2 B138990 N-[(2Z)-3-Oxo-2-butanylidene]acetamide CAS No. 144522-63-4](/img/structure/B138990.png)
N-[(2Z)-3-Oxo-2-butanylidene]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2Z)-3-Oxo-2-butanylidene]acetamide, also known as Methyl Ethyl Ketone Azine (MEKA), is a chemical compound widely used in the field of organic chemistry. It is a colorless, odorless, and highly reactive compound that has been extensively studied for its potential applications in various scientific research areas.
Wirkmechanismus
The mechanism of action of MEKA is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions, reacting with electrophiles to form new compounds. It may also act as a cross-linking agent by forming covalent bonds between polymer chains.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of MEKA. However, it is known to be highly reactive and may cause irritation to the skin, eyes, and respiratory system upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
MEKA has several advantages in lab experiments, including its high reactivity and ability to act as a cross-linking agent. However, its highly reactive nature also poses a risk of contamination and requires careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on MEKA. It could be studied further for its potential applications in the production of polymers, resins, and adhesives. It could also be explored for its potential use as a reagent in organic chemistry reactions. Additionally, further research could be conducted on its biochemical and physiological effects to better understand its potential risks and safety considerations.
Synthesemethoden
MEKA can be synthesized through the reaction between ethyl acetoacetate and methyl ethyl ketone in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure MEKA.
Wissenschaftliche Forschungsanwendungen
MEKA has been widely used in scientific research for its potential applications in various fields. It has been studied for its ability to act as a cross-linking agent in the production of polymers, resins, and adhesives. It has also been used in the synthesis of organic compounds and as a reagent in organic chemistry reactions.
Eigenschaften
CAS-Nummer |
144522-63-4 |
|---|---|
Produktname |
N-[(2Z)-3-Oxo-2-butanylidene]acetamide |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
N-(3-oxobutan-2-ylidene)acetamide |
InChI |
InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1-3H3 |
InChI-Schlüssel |
SROSLIALPCZMCB-UHFFFAOYSA-N |
SMILES |
CC(=NC(=O)C)C(=O)C |
Kanonische SMILES |
CC(=NC(=O)C)C(=O)C |
Synonyme |
Acetamide, N-(1-methyl-2-oxopropylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
